9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate
Brand Name:
Vulcanchem
CAS No.:
113108-86-4
VCID:
VC0043459
InChI:
InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C₂₄H₂₄N₂O₅
Molecular Weight:
420.5 g/mol
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate
CAS No.: 113108-86-4
Reference Standards
VCID: VC0043459
Molecular Formula: C₂₄H₂₄N₂O₅
Molecular Weight: 420.5 g/mol
CAS No. | 113108-86-4 |
---|---|
Product Name | 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate |
Molecular Formula | C₂₄H₂₄N₂O₅ |
Molecular Weight | 420.5 g/mol |
IUPAC Name | 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
Standard InChI | InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChIKey | JRQSVNSUJOFXHC-BTJKTKAUSA-N |
Isomeric SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O |
SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O |
Synonyms | 1,2,3,4-Tetrahydro-9-[(phenylmethyl)amino]-1-acridinol (2Z)-2-Butenedioate; Suronacrine Hydrogen Maleate; Suronacrine Maleate; |
PubChem Compound | 9953907 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume